molecular formula C10H14N2 B2658144 2-(Pyrrolidin-1-ylmethyl)pyridine CAS No. 60032-62-4

2-(Pyrrolidin-1-ylmethyl)pyridine

Cat. No. B2658144
CAS RN: 60032-62-4
M. Wt: 162.236
InChI Key: XLXANWGTOZKKAZ-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-ylmethyl)pyridine is a chemical compound with the empirical formula C9H12N2 . It is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of 2-(Pyrrolidin-1-ylmethyl)pyridine and its derivatives often involves reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid . The synthetic strategies used can be categorized into two types: (1) ring construction from different cyclic or acyclic precursors, and (2) functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of 2-(Pyrrolidin-1-ylmethyl)pyridine is characterized by sp3-hybridization, which allows efficient exploration of the pharmacophore space . The non-planarity of the pyrrolidine ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .


Chemical Reactions Analysis

The chemical reactions involving 2-(Pyrrolidin-1-ylmethyl)pyridine are often characterized by the reaction of pyrrolidine with 2-chloropyrimidine, followed by modification of the obtained compound . The influence of steric factors on biological activity is also investigated, describing the structure–activity relationship (SAR) of the studied compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Pyrrolidin-1-ylmethyl)pyridine are characterized by its empirical formula C9H12N2 and molecular weight of 148.20 .

Scientific Research Applications

Vanilloid Receptor Antagonists

The derivatives of 2-(pyrrolidin-1-yl)pyrimidine act as antagonists of the vanilloid receptor (VR1). VR1 plays a crucial role in pain perception and inflammation. By inhibiting VR1, these compounds may have potential applications in pain management and anti-inflammatory therapies .

Modulation of Insulin-Like Growth Factor 1 Receptor (IGF-1R)

2-(Pyrrolidin-1-yl)pyrimidine derivatives also modulate the insulin-like growth factor 1 receptor (IGF-1R). IGF-1R is involved in cell growth, differentiation, and survival. These compounds could be explored for their impact on IGF-1R signaling pathways, potentially leading to novel therapeutic strategies .

Enzyme Inhibition

These compounds exhibit inhibitory effects on several enzymes:

Antioxidant Properties

Some 2-(pyrrolidin-1-yl)pyrimidine derivatives exhibit antioxidative properties. These compounds may protect cells from oxidative stress and contribute to overall health .

Antibacterial Activity

Certain derivatives have demonstrated antibacterial effects. Investigating their mechanisms of action and potential clinical applications could be valuable .

Cell Cycle Regulation

Characterizing the impact of these compounds on the cell cycle is essential. They may influence cell proliferation, apoptosis, and differentiation, potentially leading to novel therapeutic avenues .

Safety And Hazards

The safety and hazards associated with 2-(Pyrrolidin-1-ylmethyl)pyridine include the need to avoid ingestion and inhalation, keep away from open flames, hot surfaces, and sources of ignition . It should not be allowed to reach the sewage system or open water .

Future Directions

The future directions in the research of 2-(Pyrrolidin-1-ylmethyl)pyridine and its derivatives involve the design of new pyrrolidine compounds with different biological profiles . This can be guided by the best approach in the design, which includes the exploration of the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

properties

IUPAC Name

2-(pyrrolidin-1-ylmethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-2-6-11-10(5-1)9-12-7-3-4-8-12/h1-2,5-6H,3-4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXANWGTOZKKAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyrrolidin-1-ylmethyl)pyridine

Synthesis routes and methods I

Procedure details

To 20.0 g (0.124 mole) of 1-(2-picolyl)pyrrolidine, obtained via the alkylation of 2-bromomethylpyridine with pyrrolidine, in 100 ml acetonitrile was added one equivalent of cyanomethyl benzenesulfonate in 50 ml acetonitrile maintaining the temperature at about 25°. After the addition was complete, the reaction was stirred at room temperature for 18 hours. The acetonitrile was removed under reduced pressure and tetrahydrofuran was added. The crystalline product was collected by filtration and washed with tetrahydrofuran and ether. After air drying, the yield of colorless crystals was 38.5 g (86%), m.p. 118.5°-120°.
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Synthesis routes and methods II

Procedure details

With stirring and external cooling with ice, a solution of 2-(chloromethyl)pyridine hydrochloride (100 g, 0.61 mol) in 95% ethanol (600 ml) is added dropwise to pyrrolidine (500 ml, 426 g, 5.99 mol) and the resulting mixture is heated to 90° C. for 1 hour. After cooling, the mixture is suction filtered, the filter residue is thoroughly washed with ether, the filtrate is concentrated in vacuo and the residue is made strongly alkaline with 40% potassium hydroxide solution. It is extracted exhaustively with ether, the extracts obtained are freed from solvent and the remaining residue is distilled in vacuo. The desired compound (93.0 g) is obtained. Boiling point 19 mm Hg 118°-121° C.
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